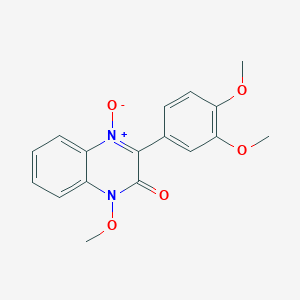
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the modulation of glutamate receptor activity. Specifically, this compound acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors. This results in increased excitatory synaptic transmission, which can enhance synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide have been studied extensively. In addition to modulating glutamate receptor activity, this compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory. Furthermore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential therapeutic effects in neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other glutamate receptor subtypes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for each experimental paradigm.
将来の方向性
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the reaction of 3,4-dimethoxyaniline with 2-chloro-1-methoxyquinoxaline in the presence of potassium carbonate and copper(I) iodide. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography. This method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to modulate the activity of glutamate receptors. Glutamate receptors are essential for synaptic plasticity, learning, and memory, and their dysfunction is associated with various neurological disorders. Therefore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has the potential to be used as a tool compound for studying glutamate receptor function and developing new therapies for neurological disorders.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-9-8-11(10-15(14)23-2)16-17(20)19(24-3)13-7-5-4-6-12(13)18(16)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGMYDERPGDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OC)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
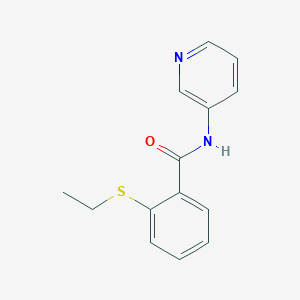
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)

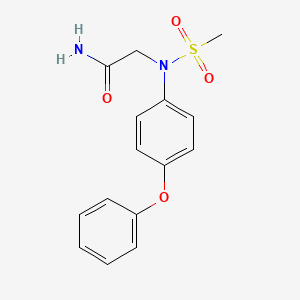
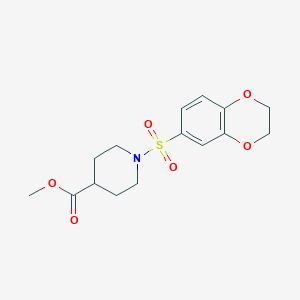
![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)
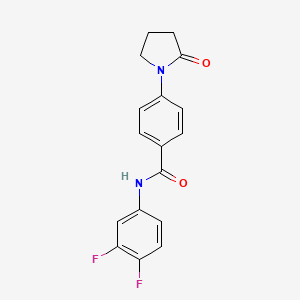


![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)